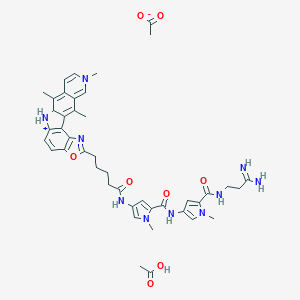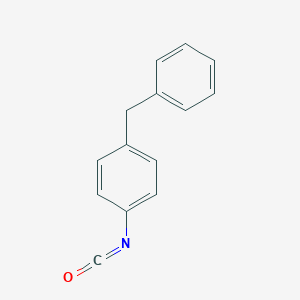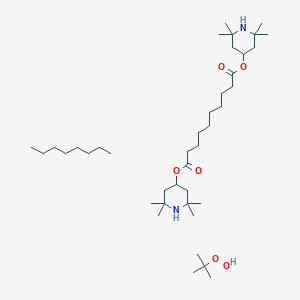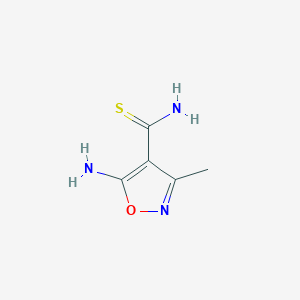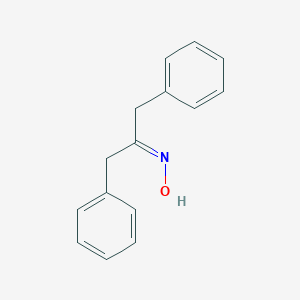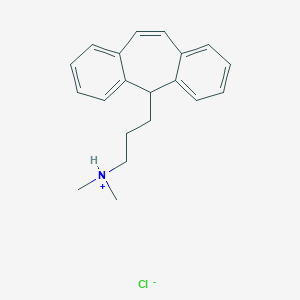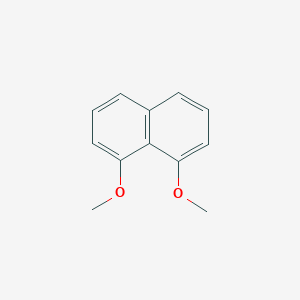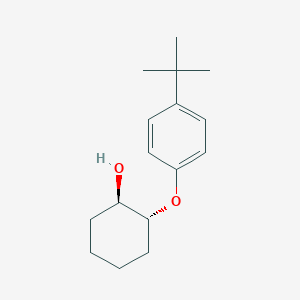
2-(4-tert-Butylphenoxy)cyclohexan-1-ol
Overview
Description
Terbium(III) bis-phthalocyaninato, commonly referred to as terbium(III) bis-phthalocyaninato single-molecule magnet, is a coordination compound that has garnered significant attention in the field of molecular magnetism. This compound consists of a terbium ion coordinated by two phthalocyanine ligands, forming a double-decker structure. It exhibits unique magnetic properties, making it a promising candidate for applications in molecular electronics and spintronics .
Scientific Research Applications
Terbium(III) bis-phthalocyaninato has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of terbium(III) bis-phthalocyaninato is primarily based on its magnetic properties. The terbium ion, coordinated by the phthalocyanine ligands, exhibits slow magnetic relaxation and quantum tunneling of magnetization. These properties are influenced by the ligand field effects and the electronic structure of the compound. The interaction between the terbium ion and the phthalocyanine ligands plays a crucial role in determining the compound’s magnetic behavior .
Biochemical Analysis
Biochemical Properties
2-(4-tert-butylphenoxy)cyclohexanol has been found to interact with the Y4 receptor, a G-protein coupled receptor . The nature of this interaction is allosteric, meaning that the compound binds to a site on the receptor that is distinct from the active site. This binding can modulate the receptor’s response to its ligand, leading to enhanced signaling .
Cellular Effects
In cellular systems, 2-(4-tert-butylphenoxy)cyclohexanol can influence cell function by modulating Y4 receptor signaling. This can have downstream effects on various cellular processes, including gene expression and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment.
Molecular Mechanism
The molecular mechanism of action of 2-(4-tert-butylphenoxy)cyclohexanol involves its binding to the Y4 receptor. This binding enhances the receptor’s response to its ligand, leading to increased activation of the associated G-protein . This can result in changes in intracellular signaling pathways, potentially influencing gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of terbium(III) bis-phthalocyaninato typically involves the reaction of terbium chloride with phthalocyanine ligands under specific conditions. One common method is to dissolve terbium chloride in a suitable solvent, such as dimethylformamide, and then add phthalocyanine ligands. The reaction mixture is heated to facilitate the formation of the double-decker complex. The resulting product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of terbium(III) bis-phthalocyaninato can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in larger quantities while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Terbium(III) bis-phthalocyaninato undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic structure of the phthalocyanine ligands and the coordination environment of the terbium ion .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize terbium(III) bis-phthalocyaninato, leading to changes in its magnetic properties.
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce the compound, affecting its electronic structure and magnetic behavior.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized terbium(III) bis-phthalocyaninato derivatives, while reduction can yield reduced forms of the compound. Substitution reactions result in new coordination complexes with different ligands .
Comparison with Similar Compounds
Similar Compounds
Yttrium(III) bis-phthalocyaninato: Similar to terbium(III) bis-phthalocyaninato, this compound also exhibits interesting magnetic properties but with different electronic and magnetic behavior due to the presence of yttrium instead of terbium.
Lanthanum(III) bis-phthalocyaninato: Another similar compound, lanthanum(III) bis-phthalocyaninato, has distinct magnetic properties and coordination chemistry compared to terbium(III) bis-phthalocyaninato.
Uniqueness
Terbium(III) bis-phthalocyaninato stands out due to its unique combination of slow magnetic relaxation, quantum tunneling of magnetization, and stability. These properties make it a valuable compound for applications in molecular electronics, spintronics, and quantum computing, where precise control of magnetic behavior at the molecular level is essential .
properties
IUPAC Name |
2-(4-tert-butylphenoxy)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIXUILRMBSXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051834 | |
| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light to dark amber crystalline solid; [MSDSonline] | |
| Record name | 2-(p-t-Butylphenoxy)cyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4588 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1942-71-8, 130336-40-2 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-, trans-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-tert-Butylphenoxy)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-butylphenoxy)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(P-T-BUTYLPHENOXY)CYCLOHEXANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5860 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can spectroscopic techniques help characterize a compound like tBPC?
A1: Spectroscopic methods are essential for identifying and characterizing compounds. Techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) can provide information on:
Q2: What is a phthalocyanine, and how are its properties relevant to material science?
A2: Phthalocyanines are macrocyclic compounds known for their intense blue-green colors and exceptional stability. They find applications in:
- Organic semiconductors: Their electronic properties make them valuable in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. []
Q3: Can you explain the concept of Single-Molecule Magnets (SMMs) discussed in some of the papers?
A3: Single-molecule magnets (SMMs) are individual molecules exhibiting slow magnetic relaxation, potentially enabling high-density data storage. [, ] Lanthanide-based SMMs, like those containing terbium (Tb), are particularly interesting due to their strong magnetic anisotropy. [, ] Researchers are exploring ways to control and manipulate their magnetic properties for various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



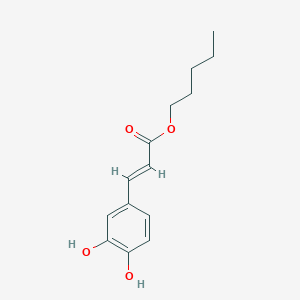
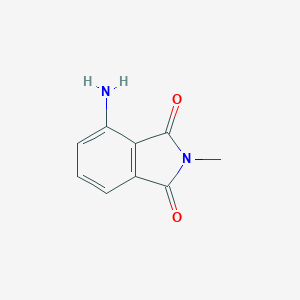
![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)
